2-Methyl-4-(thiolan-3-yloxy)pyrimidine
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Overview
Description
2-Methyl-4-(thiolan-3-yloxy)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group at the 2-position and a thiolan-3-yloxy group at the 4-position. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
Target of Action
Pyrimidine derivatives, such as 2-Methyl-4-(thiolan-3-yloxy)pyrimidine, are known to interact with a variety of biological targets. These can include enzymes, receptors, and other proteins, depending on the specific structure of the compound .
Mode of Action
The mode of action of a pyrimidine derivative would depend on its specific structure and the target it interacts with. Generally, these compounds can bind to their targets, altering their function and leading to downstream effects .
Biochemical Pathways
Pyrimidine derivatives can affect a variety of biochemical pathways. For example, some pyrimidines have been found to inhibit the expression and activities of certain vital inflammatory mediators .
Result of Action
The molecular and cellular effects of a compound’s action would depend on the specific targets it interacts with and the biochemical pathways it affects. Some pyrimidine derivatives have been found to have anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(thiolan-3-yloxy)pyrimidine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2-chloro-4-methylpyrimidine with thiolan-3-ol in the presence of a base such as potassium carbonate can yield the desired compound. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(thiolan-3-yloxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace existing substituents on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as thiols, amines, or halides in the presence of bases like potassium carbonate or sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted pyrimidine derivatives.
Scientific Research Applications
2-Methyl-4-(thiolan-3-yloxy)pyrimidine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: It is utilized in the development of agrochemicals, pharmaceuticals, and other industrial products.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-(thiolan-3-yloxy)pyridine: A similar compound with a pyridine ring instead of a pyrimidine ring.
2-Methyl-4-(thiolan-3-yloxy)benzene: A compound with a benzene ring instead of a pyrimidine ring.
2-Methyl-4-(thiolan-3-yloxy)thiazole: A compound with a thiazole ring instead of a pyrimidine ring.
Uniqueness
2-Methyl-4-(thiolan-3-yloxy)pyrimidine is unique due to its specific substitution pattern and the presence of both a methyl group and a thiolan-3-yloxy group on the pyrimidine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
2-methyl-4-(thiolan-3-yloxy)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS/c1-7-10-4-2-9(11-7)12-8-3-5-13-6-8/h2,4,8H,3,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYJVVTZXEDYCOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCSC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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